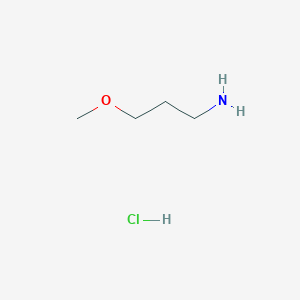

3-Methoxypropan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-6-4-2-3-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNIROADVJTKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502055 | |

| Record name | 3-Methoxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18600-41-4 | |

| Record name | 1-Propanamine, 3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18600-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanamine, 3-methoxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxypropan-1-amine Hydrochloride for Scientific Professionals

This guide provides a comprehensive technical overview of 3-Methoxypropan-1-amine hydrochloride (CAS No. 18600-41-4), a versatile aminoether building block. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, reactivity, and analytical methodologies pertinent to its application in modern research and development. The narrative emphasizes the causal reasoning behind experimental choices, grounding theoretical knowledge in practical application.

Strategic Overview: The Utility of an Aminoether Building Block

This compound belongs to the aminoether class of organic compounds, characterized by the dual functionality of a primary amine and an ether moiety. This unique combination imparts a valuable set of chemical properties, including polarity, nucleophilicity, and hydrogen bonding capabilities.[1]

The hydrochloride salt form is typically preferred over the free base (3-Methoxypropylamine, CAS No. 5332-73-0) for laboratory and industrial use. The primary rationale for this choice is enhanced stability and handling. The free base is a volatile, hygroscopic, and corrosive liquid, whereas the hydrochloride salt is a more stable, crystalline solid, which simplifies storage, weighing, and dispensing.[1] This conversion from a liquid amine to a solid salt is a common strategy in pharmaceutical and chemical development to improve the physical characteristics of a compound.

Core Physicochemical & Structural Data

Accurate characterization is the bedrock of reproducible science. The key identifiers and properties of this compound and its corresponding free base are summarized below. It is crucial to note that while the hydrochloride salt is the subject of this guide, much of the publicly available physical data pertains to the more commonly characterized free amine.

Table 1: Chemical Identification

| Identifier | This compound | 3-Methoxypropylamine (Free Base) |

| CAS Number | 18600-41-4 | 5332-73-0 |

| Molecular Formula | C₄H₁₂ClNO | C₄H₁₁NO |

| Molecular Weight | 125.60 g/mol | 89.14 g/mol |

| IUPAC Name | 3-methoxypropan-1-amine;hydrochloride | 3-methoxypropan-1-amine |

| Synonyms | 3-methoxypropylammonium chloride | MOPA, 1-Amino-3-methoxypropane |

| InChI Key | GXNIROADVJTKCR-UHFFFAOYSA-N | FAXDZWQIWUSWJH-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value for Hydrochloride Salt | Value for Free Base | Source(s) |

| Physical State | Solid | Liquid | [1] |

| Appearance | White to off-white crystalline solid | Colorless to light yellow liquid | [1] |

| Melting Point | Data not widely available | -65 to -71 °C | [1] |

| Boiling Point | Not applicable (decomposes) | 117-118 °C (at 733 mmHg) | [1] |

| Solubility | Soluble in water, alcohols | Miscible with water, alcohols, ethers | [1] |

| Density | Data not available | 0.874 g/mL (at 25 °C) | [1] |

| pKa (of NH₃⁺) | ~10.5 (estimated) | Not applicable | [2][3] |

Synthesis and Manufacturing Landscape

Understanding the synthesis of this compound provides insight into potential impurities and informs handling procedures. The industrial production is a two-step process: synthesis of the free amine followed by salt formation.

Primary Synthesis of 3-Methoxypropylamine

The dominant industrial route is the reductive amination of 3-methoxypropanol.[1][4] This continuous vapor-phase process is favored for its efficiency and scalability.

Key Steps:

-

Vaporization & Mixing: 3-methoxypropanol is vaporized and mixed with ammonia and hydrogen gas.

-

Catalytic Reaction: The gas mixture is passed through a fixed-bed reactor containing a heterogeneous catalyst, typically a multi-component system of Copper (Cu) and Cobalt (Co) on an Alumina (Al₂O₃) and diatomite support.[4] The reaction is typically conducted at elevated temperatures (50–360 °C) and pressures (up to 5.0 MPa).[4]

-

Purification: The product stream is cooled, and the liquid 3-methoxypropylamine is separated from unreacted gases via distillation. The unreacted starting materials are recycled to improve process efficiency.[1]

Causality of the Method: This "hydrogen-borrowing" mechanism involves the catalyst first dehydrogenating the alcohol to an intermediate aldehyde. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated by the catalyst to the final primary amine.[1] The use of a continuous flow reactor provides superior temperature control for the exothermic hydrogenation step, enhancing safety and product consistency compared to batch processing.[1]

Sources

An In-depth Technical Guide to the Synthesis of 3-Methoxypropan-1-amine Hydrochloride from 3-Methoxypropanol

Executive Summary

3-Methoxypropan-1-amine and its hydrochloride salt are valuable chemical intermediates, particularly as building blocks in the development of novel pharmaceutical agents and other complex molecular architectures.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.[1] This guide provides a comprehensive technical overview of a robust and widely applicable laboratory-scale synthesis of 3-methoxypropan-1-amine hydrochloride, starting from the readily available precursor, 3-methoxypropanol.

The core of the synthetic strategy involves a two-step sequence:

-

Activation of the Hydroxyl Group: Conversion of the primary alcohol in 3-methoxypropanol into a more reactive leaving group.

-

Nucleophilic Substitution and Salt Formation: Introduction of the amine functionality followed by conversion to the final hydrochloride salt.

This document will detail the mechanistic rationale, provide validated experimental protocols, discuss critical safety considerations, and present data in a clear, accessible format for researchers, chemists, and drug development professionals. While industrial production may favor direct catalytic amination of the alcohol, this guide focuses on a laboratory approach that offers high yields, excellent purity, and avoids the need for specialized high-pressure equipment.[1][2][3]

Synthetic Strategy and Mechanistic Rationale

The primary challenge in converting an alcohol to an amine is that the hydroxyl group (-OH) is a poor leaving group. Therefore, the synthesis must begin by converting it into a species that is readily displaced by a nitrogen nucleophile. Two principal pathways are considered: conversion to an alkyl halide or a sulfonate ester. For this guide, we will focus on a highly reliable route via an alkyl azide intermediate , which offers a clean and efficient path to the desired primary amine, minimizing the risk of over-alkylation common in other methods.[4][5]

The selected three-step pathway is as follows:

-

Chlorination: 3-Methoxypropanol is converted to 3-methoxypropyl chloride using thionyl chloride (SOCl₂). This reaction proceeds via a chlorosulfite ester intermediate, leading to the desired alkyl chloride with gaseous byproducts (SO₂ and HCl), which simplifies purification.

-

Azidation: The resulting 3-methoxypropyl chloride undergoes a nucleophilic substitution (Sₙ2) reaction with sodium azide (NaN₃) to form 3-methoxypropyl azide. The azide ion is an excellent nucleophile, and this step typically proceeds in high yield.[4]

-

Reduction and Salt Formation: The organic azide is then reduced to the primary amine, 3-methoxypropan-1-amine. A variety of reducing agents can accomplish this, with catalytic hydrogenation or metal-hydride reagents like lithium aluminum hydride (LiAlH₄) being common choices.[4][6][7] The synthesis is completed by treating the free amine with hydrochloric acid to precipitate the stable hydrochloride salt.

This azide-based route is often superior to alternatives like the Gabriel synthesis because the final deprotection/reduction step is performed under milder conditions.[4]

Visualized Synthetic Workflow

The overall process can be visualized as a clear, sequential workflow.

Caption: Overall synthetic workflow from alcohol to hydrochloride salt.

Detailed Experimental Protocols

Important: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 3-Methoxypropyl chloride

-

Rationale: Thionyl chloride (SOCl₂) is an effective reagent for converting primary alcohols to alkyl chlorides.[8] The reaction is often performed in the presence of a weak base like pyridine to neutralize the HCl byproduct, which drives the reaction to completion.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-methoxypropanol (1.0 eq).

-

Dilute the alcohol with a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Cool the flask to 0 °C in an ice-water bath.

-

Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove residual acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-methoxypropyl chloride. The product can often be used in the next step without further purification.

-

Step 2: Synthesis of 3-Methoxypropyl azide

-

Rationale: Sodium azide is an excellent nucleophile for Sₙ2 displacement of halides.[4] Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for this reaction as they solvate the cation (Na⁺) without solvating the azide anion, enhancing its nucleophilicity.[4]

-

Procedure:

-

In a round-bottom flask, dissolve the crude 3-methoxypropyl chloride (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution. (CAUTION: See Section 4 for critical safety information on handling sodium azide) .

-

Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with water (to remove DMF) and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. (CAUTION: Do not heat the crude azide to dryness. Low molecular weight organic azides can be explosive) . The resulting 3-methoxypropyl azide should be used immediately in the next step.

-

Step 3: Reduction to 3-Methoxypropan-1-amine and Hydrochloride Salt Formation

-

Rationale: Catalytic hydrogenation is a clean and effective method for reducing azides to amines, producing nitrogen gas as the only byproduct.[4] The final amine is a base and will react with hydrochloric acid in an anhydrous solvent to precipitate the desired hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free amine.[9]

-

Procedure:

-

Dissolve the crude 3-methoxypropyl azide (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol %).

-

Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas.

-

Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (typically 4-8 hours, monitored by TLC or the cessation of hydrogen uptake).

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. (CAUTION: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air) . Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-methoxypropan-1-amine.

-

Dissolve the crude amine in anhydrous diethyl ether or isopropanol and cool to 0 °C.

-

Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete and the solution is acidic to litmus paper.

-

Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

-

Safety and Handling Considerations

-

Sodium Azide (NaN₃): This substance is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[10][11][12] It reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃) gas.[10] It can also form explosive heavy metal azides; therefore, contact with metals like lead or copper (e.g., in plumbing or with metal spatulas) must be strictly avoided.[10] All manipulations should be performed in a fume hood, and waste must be disposed of according to institutional hazardous waste protocols.[11]

-

Thionyl Chloride (SOCl₂): This is a corrosive and lachrymatory liquid. It reacts violently with water. All operations must be carried out in a fume hood.

-

Organic Azides: Low molecular weight organic azides are potentially explosive and should be handled with care. Avoid heating them to high temperatures, and do not distill them to dryness. It is best practice to use them immediately after preparation.[4]

-

Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction setup is secure and free from ignition sources. The palladium catalyst can be pyrophoric upon exposure to air, especially when containing residual solvent.

Data Presentation

Table 1: Physical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |

| 3-Methoxypropanol | C₄H₁₀O₂ | 90.12 | 150-152 | Starting Material |

| 3-Methoxypropyl chloride | C₄H₉ClO | 108.57 | 115-117 | Intermediate |

| 3-Methoxypropan-1-amine | C₄H₁₁NO | 89.14 | 118-119[13] | Free Base |

| 3-Methoxypropan-1-amine HCl | C₄H₁₂ClNO | 125.60[14] | N/A (Solid) | Final Product[15] |

Conclusion

The synthetic route detailed in this guide, proceeding through chlorination, azidation, and reduction, represents a reliable and scalable laboratory method for preparing this compound from 3-methoxypropanol. The key advantages of this pathway are the high selectivity for the primary amine, which avoids common side reactions like over-alkylation, and the generation of a stable, crystalline final product. By adhering to the described protocols and exercising stringent safety precautions, particularly when handling sodium azide, researchers can confidently synthesize this valuable chemical intermediate for applications in pharmaceutical and chemical research.

References

- Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.). Retrieved from Cornell University, Department of Environment, Health & Safety website.

- Amine synthesis by azide reduction - Organic Chemistry Portal. (n.d.).

- Lab Safety Guideline: Sodium Azide. (n.d.). Retrieved from The University of Tennessee Health Science Center website.

- Sodium azide: Uses, safety and sustainable alternatives - Abcam. (n.d.).

- Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018, June 29). Master Organic Chemistry.

- This compound | 18600-41-4 - Benchchem. (n.d.).

- Reduction of Organic Azides to Amines using Reusable Fe3O4 Nanoparticles in Aqueous Medium. (2025, August 8).

- Lab Safety Guideline: Sodium Azide. (n.d.). Retrieved from Harvard Environmental Health and Safety website.

- Lin, G., et al. (2002). REDUCTION OF AZIDES TO AMINES OR AMIDES WITH ZINC AND AMMONIUM CHLORIDE AS REDUCING AGENT.

- Safety Data Sheet: Sodium azide. (n.d.).

- Preparation of amines by reduction of azides. (n.d.).

- Process for the purification of amines. (1967). U.S.

- Preparation of 3 methoxy propanamine. (2008).

- Purification of Hydrochloride. (n.d.).

- Gabriel Synthesis. (n.d.).

- Preparation of 3 methoxy propanamine. (2011).

- 3-Methoxypropylamine synthesis. (n.d.).

- The Gabriel Synthesis For Making Primary Amines. (2025, June 5). Master Organic Chemistry.

- The Gabriel Synthesis of Primary Amines. (n.d.). Chemistry Steps.

- Gabriel synthesis. (n.d.). In Wikipedia.

- How to purify Amine? (2022, August 11). YouTube.

- Isolation (Recovery) of amines. (n.d.). Retrieved from University of Alberta, Department of Chemistry website.

- Gabriel Synthesis. (n.d.). Organic Chemistry Tutor.

- How can I neutralize aminehydrochlorides? (2023, December 27).

- Synthesis process of methoxypropylamine. (2021).

- Amine Protection / Deprotection. (n.d.).

- 1-Propanamine, 3-methoxy-. (n.d.). In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology website.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.

- Reaction of acid chlorides with sodium azide, NaN₃, yields acyl... (2023, November 17). Filo.

- tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia.

- Solvent-free, instant, ambient, n-boc protection of amines-A green, recyclable heterogenous acid c

- CAS 18600-41-4 | this compound. (n.d.).

- This compound | 18600-41-4. (n.d.).

- Process for preparing 3-methoxy-1-propanol. (2000). U.S.

- Table of Functional Group Priorities for Nomenclature. (2011, February 14). Master Organic Chemistry.

- Sodium azide. (n.d.). In Wikipedia.

- β-CARBOMETHOXYPROPIONYL CHLORIDE. (n.d.). Organic Syntheses.

- Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide. (n.d.). Retrieved from Nanyang Technological University, DR-NTU.

- Selectivity of Thionyl Chloride. (2019, July 29). Reddit.

- Reeves, W. P., & Bahr, M. L. (n.d.). Alkyl Azides (R—N3)

- Synthesis of thionyl chloride. (n.d.). DIAL@UCLouvain.

Sources

- 1. This compound | 18600-41-4 | Benchchem [benchchem.com]

- 2. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 3. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by azide reduction [organic-chemistry.org]

- 7. Preparation of amines by reduction of azides [quimicaorganica.org]

- 8. orgsyn.org [orgsyn.org]

- 9. Isolation (Recovery) [chem.ualberta.ca]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. uthsc.edu [uthsc.edu]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. 1-Propanamine, 3-methoxy- [webbook.nist.gov]

- 14. CAS 18600-41-4 | this compound - Synblock [synblock.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-Methoxypropan-1-amine Hydrochloride (CAS: 18600-41-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypropan-1-amine hydrochloride (CAS No. 18600-41-4) is the salt form of 3-Methoxypropylamine (MOPA), a versatile aminoether.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, industrial synthesis methodologies, and its critical role as a precursor and building block in pharmaceutical and chemical research. By presenting detailed protocols, safety data, and exploring its application landscape, this document serves as a vital resource for professionals engaged in organic synthesis and drug discovery. The hydrochloride salt form is often preferred as it enhances the compound's stability and modifies its physical characteristics compared to the free base.[1]

Physicochemical Properties

This compound is a white to off-white solid.[2] Its structure, featuring a methoxy group on a propanamine backbone, imparts unique polarity and reactivity.[1] The hydrochloride salt form generally improves handling and stability for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 18600-41-4 | [1][2][3][4] |

| Molecular Formula | C₄H₁₂ClNO | [2][3][4] |

| Molecular Weight | 125.6 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [2][4] |

| InChI Key | GXNIROADVJTKCR-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

The industrial production of 3-Methoxypropan-1-amine, the precursor to the hydrochloride salt, is primarily achieved through two main routes: the catalytic amination of 3-methoxypropanol or the hydrogenation of 3-methoxypropionitrile.[1]

Reductive Amination of 3-Methoxypropanol

This is the predominant industrial method, valued for its efficiency.[1] The process involves the continuous vapor-phase reaction of 3-methoxypropanol with ammonia and hydrogen over a heterogeneous catalyst in a fixed-bed reactor.[1] A patent for this process describes using a catalyst composed of Copper (Cu) and Cobalt (Co) supported on a mixture of Alumina (Al₂O₃) and diatomite.[5]

The general mechanism, often referred to as "hydrogen-borrowing," involves the initial dehydrogenation of the alcohol to an aldehyde intermediate on the catalyst surface. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated to yield the primary amine.[1]

Workflow: Industrial Synthesis via Reductive Amination

Caption: Synthetic utility of 3-Methoxypropan-1-amine as a versatile precursor.

Safety and Handling

The safety profile of this compound is primarily derived from the properties of its free base, 3-Methoxypropylamine, which is a corrosive and flammable liquid. [6][7]The hydrochloride salt is a solid, which reduces the risk of inhalation and flammability, but it should still be handled with care.

| Hazard Information | GHS Classification |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This data is a summary. Always consult the full Safety Data Sheet (SDS) before handling. [2]The free base (CAS 5332-73-0) carries more severe warnings, including H314 (Causes severe skin burns and eye damage) and H226 (Flammable liquid and vapour). [6][8]

Spectroscopic Data (Representative for Free Base)

Structural elucidation is critical for verifying the identity and purity of the compound. Below are typical ¹H NMR spectral data for the free base, 3-Methoxypropylamine.

| Data Type | Description |

| ¹H NMR | The proton NMR spectrum of the free base (3-Methoxypropylamine, CAS 5332-73-0) provides clear signals corresponding to its structure. The spectrum typically shows a triplet for the methylene group adjacent to the amine, a triplet for the methylene group adjacent to the ether oxygen, a multiplet for the central methylene group, and a singlet for the methoxy group's methyl protons. The amine protons often appear as a broad singlet. [9] |

Conclusion

This compound is a foundational building block in modern chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its amino and methoxy functional groups, makes it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Proper understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

This compound | 18600-41-4 - Benchchem.

-

This compound | 18600-41-4 - Sigma-Aldrich.

-

3-Methoxypropylamine hydrochloride | 18600-41-4 - ChemicalBook.

-

AB547719 | CAS 18600-41-4 – abcr Gute Chemie.

-

CAS 18600-41-4 | this compound - Synblock.

-

1-Propanamine, 3-methoxy-, hydrochloride 18600-41-4 wiki - Guidechem.

-

3-Methoxypropylamine Safety Data Sheet - BASF.

-

This compound - Lead Sciences.

-

18600-41-4 | this compound | Inorganic Salts | Ambeed.com.

-

3-Methoxypropylamine Safety Data Sheet - Fisher Scientific.

-

1-Propanamine, 3-methoxy-, hydrochloride (1:1) - CAS Common Chemistry.

-

18600-41-4|this compound|BLD Pharm.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

3-Methoxy-1-phenylpropan-1-amine hydrochloride | C10H16ClNO | CID 70144427.

-

Buy (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride - EvitaChem.

-

3-Methoxy propyl amine (MOPA) - Sinobio Chemistry.

-

3-Methoxypropylamine - Apollo Scientific.

-

108530 3-Methoxypropylamine - Safety Data Sheet.

-

3-(3-methoxyphenoxy)propan-1-amine hydrochloride | 89718-96-7 - Sigma-Aldrich.

-

CN101328129A - Preparation of 3-methoxy propanamine - Google Patents.

-

CN101328129B - Preparation of 3-methoxy propanamine - Google Patents.

-

3-Methoxypropylamine 99 5332-73-0 - Sigma-Aldrich.

-

3-Methoxypropylamine(5332-73-0) 1H NMR spectrum - ChemicalBook.

-

3-METHOXYPROPYLAMINE - Ataman Kimya.

-

3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem.

-

1-Propanamine, 3-methoxy- - NIST WebBook.

Sources

- 1. This compound | 18600-41-4 | Benchchem [benchchem.com]

- 2. 3-Methoxypropylamine hydrochloride | 18600-41-4 [chemicalbook.com]

- 3. CAS 18600-41-4 | this compound - Synblock [synblock.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. fishersci.com [fishersci.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. 3-Methoxypropylamine(5332-73-0) 1H NMR [m.chemicalbook.com]

molecular structure and weight of 3-Methoxypropan-1-amine hydrochloride

An In-Depth Technical Guide to 3-Methoxypropan-1-amine Hydrochloride for Advanced Research Applications

Introduction

This compound, the hydrochloride salt of 3-methoxypropylamine (MOPA), is a pivotal compound within the aminoether family.[1] Its molecular architecture, which features a methoxy group on a propanamine backbone, establishes it as a valuable intermediate and a versatile building block in modern chemical research and development.[1] The hydrochloride salt form is often preferred over the free base as it enhances stability and modifies physical properties, making it more amenable to storage and handling in a laboratory setting.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It elucidates the core molecular structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility in synthetic chemistry and medicinal research.

Molecular Identity and Physicochemical Properties

The unique characteristics of this compound stem from its bifunctional nature, possessing both an ether and a primary amine group. The protonation of the amine by hydrochloric acid yields a stable, solid salt.

Caption: Molecular Structure of this compound.

The key identifiers and physicochemical properties of the compound are summarized in the table below for quick reference.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-methoxy-1-propanamine hydrochloride | [1] |

| CAS Number | 18600-41-4 | [1][2][3][4][5] |

| Molecular Formula | C₄H₁₂ClNO | [1][2][3][4] |

| Molecular Weight | 125.60 g/mol | [1][2][4][5] |

| Physical Form | Solid | |

| Typical Purity | ≥95% | [3] |

| Storage Conditions | Inert atmosphere, room temperature | [3][5] |

Synthesis and Manufacturing

The industrial production pathway to this compound is a two-step process. It begins with the synthesis of its free base precursor, 3-Methoxypropan-1-amine, followed by a standard acid-base reaction.

-

Catalytic Amination of 3-Methoxypropanol: The primary manufacturing method involves the catalytic amination of 3-methoxypropanol. This is typically a continuous vapor-phase reaction where 3-methoxypropanol is vaporized with ammonia and hydrogen and passed through a fixed-bed reactor containing a heterogeneous catalyst.[1]

-

Conversion to Hydrochloride Salt: The purified 3-Methoxypropan-1-amine is then treated with hydrochloric acid. This straightforward acid-base reaction protonates the primary amine, forming the stable hydrochloride salt which can be isolated as a solid.[1]

Caption: General workflow for the industrial synthesis of this compound.

Applications in Research and Development

The utility of this compound lies in its primary amine group, which serves as a reactive handle for a wide range of synthetic transformations.[1]

Pharmaceutical and Agrochemical Synthesis

This compound is a crucial intermediate in medicinal chemistry and drug discovery.[1] Its structure is incorporated into more complex molecules to modulate properties such as solubility, metabolic stability, and target-binding affinity.[1] Research has explored its use in the development of enzyme inhibitors, for conditions like Alzheimer's disease, and for integration into peptoid backbones.[1] The free base, 3-methoxypropylamine, is also used to manufacture dyes and pharmaceutical intermediates.[6]

Corrosion Inhibition and Materials Science

The free base form, MOPA, is widely used as a corrosion inhibitor in water treatment and oilfield applications.[1][7] It is also used to create amine soaps that act as emulsifiers in wax formulations, textiles, and water-based paints. While the hydrochloride salt is not used directly for these applications, its role as a stable precursor makes it relevant to these fields.

Exemplar Experimental Protocol: Amide Bond Formation

To illustrate its synthetic utility, the following protocol details a standard procedure for forming an amide bond, a fundamental reaction in drug development. This self-validating protocol includes checkpoints for reaction monitoring and product verification.

Objective: To synthesize N-(3-methoxypropyl)benzamide from this compound and benzoyl chloride.

Methodology:

-

Deprotonation:

-

Suspend this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a non-nucleophilic base, such as triethylamine (TEA) (2.2 eq), dropwise at 0 °C to neutralize the hydrochloride and liberate the free amine. The formation of triethylammonium chloride salt is often observed as a precipitate.

-

Causality: Using a slight excess of base ensures complete deprotonation of the starting material, maximizing the availability of the nucleophilic free amine for the subsequent reaction.

-

-

Acylation:

-

While maintaining the temperature at 0 °C, slowly add benzoyl chloride (1.05 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Causality: The reaction is performed at a low temperature initially to control the exothermic reaction between the amine and the highly reactive acyl chloride.

-

-

Reaction Monitoring (Self-Validation):

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) by spotting the reaction mixture against the starting amine. A new spot corresponding to the less polar amide product should appear, and the amine spot should diminish.

-

-

Workup and Purification:

-

Once the reaction is complete, quench the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel, wash with water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product via flash column chromatography on silica gel to yield the pure N-(3-methoxypropyl)benzamide.

-

-

Characterization (Self-Validation):

-

Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Statements: It is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere to maintain its integrity.[3][5]

Conclusion

This compound is a highly versatile and valuable chemical building block. Its stable, solid form and the reactivity of its primary amine group make it an essential intermediate for researchers in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

This compound. Lead Sciences. [Link]

-

3-METHOXYPROPYLAMINE. Ataman Kimya. [Link]

-

3-Methoxy propyl amine (MOPA). Sinobio Chemistry. [Link]

-

3-Methoxypropylamine. Univar Solutions. [Link]

Sources

- 1. This compound | 18600-41-4 | Benchchem [benchchem.com]

- 2. CAS 18600-41-4 | this compound - Synblock [synblock.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. 3-Methoxypropylamine hydrochloride | 18600-41-4 [chemicalbook.com]

- 5. 18600-41-4|this compound|BLD Pharm [bldpharm.com]

- 6. 3-Methoxy propyl amine (MOPA) - Sinobio Chemistry [sinobiochemistry.com]

- 7. univarsolutions.com [univarsolutions.com]

solubility of 3-Methoxypropan-1-amine hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 3-Methoxypropan-1-amine Hydrochloride in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document moves beyond a simple recitation of data, offering a foundational understanding of the physicochemical principles that govern solubility and providing a detailed protocol for its experimental determination.

Introduction to this compound

This compound (CAS No: 18600-41-4) is the salt form of 3-methoxypropylamine, an aminoether compound.[1][2] Its structure, featuring a primary amine and an ether functional group, makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1][3] The formation of the hydrochloride salt enhances the compound's stability and significantly alters its physical properties, most notably its solubility, when compared to its free base form.[1][2] Understanding the solubility of this salt in various organic solvents is critical for its effective use in synthesis, purification, and formulation.

The Theoretical Basis of Solubility

The solubility of a compound is a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar polarities are more likely to be miscible. For an ionic compound like this compound, several factors dictate its solubility in organic media.

a. The Transition from Free Base to Hydrochloride Salt:

The free base, 3-methoxypropylamine, is a polar molecule capable of acting as a hydrogen bond donor (via the -NH2 group) and acceptor (via the nitrogen and oxygen atoms).[4] This allows it to be miscible with water and a wide range of organic solvents, from polar protic alcohols to less polar ethers and aromatic hydrocarbons.[5]

The conversion to the hydrochloride salt introduces ionic character. The lone pair of electrons on the nitrogen atom accepts a proton from hydrochloric acid, forming a positively charged ammonium cation and a chloride anion. This transformation from a neutral molecule to an ion pair dramatically increases the polarity of the substance.

b. The Role of the Solvent:

The ability of a solvent to dissolve an ionic compound like this compound depends on its capacity to overcome the lattice energy of the salt's crystal structure and to solvate the resulting ions. Key solvent properties to consider are:

-

Polarity and Dielectric Constant: Polar solvents have a significant dipole moment and a high dielectric constant. A high dielectric constant reduces the electrostatic attraction between the cation and anion of the salt, facilitating their separation and dissolution.

-

Hydrogen Bonding Capability: Solvents are classified as protic (containing O-H or N-H bonds) or aprotic.

-

Polar protic solvents , such as alcohols (methanol, ethanol), are generally effective at dissolving salts. They can act as hydrogen bond donors to solvate the chloride anion and as hydrogen bond acceptors (through their oxygen atoms) to interact with the ammonium cation.

-

Polar aprotic solvents , like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, have large dipole moments but lack O-H or N-H bonds.[6] They are effective at solvating cations through their negatively polarized atoms (e.g., oxygen or nitrogen) but are less effective at solvating small anions like chloride.

-

Nonpolar solvents , such as hexane and toluene, have low dielectric constants and weak intermolecular forces. They are generally poor solvents for ionic compounds as they cannot effectively solvate the charged species.

-

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing the solubility of this compound.

Hypothesized Qualitative Solubility Profile

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | High polarity and strong hydrogen bonding capabilities allow for effective solvation of both the ammonium cation and the chloride anion. |

| Ethanol | Moderate to High | Similar to methanol but with a slightly longer alkyl chain, which may slightly reduce its solvating power for highly polar salts. | |

| Isopropanol | Moderate | The bulkier isopropyl group further reduces its efficiency in solvating the ionic species compared to methanol and ethanol. | |

| Polar Aprotic | Dimethylformamide (DMF) | Moderate | High polarity and dielectric constant can solvate the cation well, but it is a less effective solvator for the chloride anion. |

| Acetone | Low to Moderate | Moderate polarity but a lower dielectric constant than DMF. Its ability to act as a hydrogen bond acceptor is beneficial, but overall solvation of the salt is expected to be limited. | |

| Tetrahydrofuran (THF) | Low | Lower polarity and dielectric constant compared to acetone. The ether oxygen can interact with the cation, but this is insufficient to dissolve the salt to a large extent. | |

| Nonpolar | Dichloromethane (DCM) | Low to Very Low | While considered polar, its dielectric constant is relatively low. It is a poor solvent for most salts. |

| Toluene | Very Low / Insoluble | A nonpolar aromatic hydrocarbon with very weak intermolecular forces. It cannot effectively solvate ionic species. | |

| Hexane | Insoluble | A nonpolar aliphatic hydrocarbon, incapable of solvating ionic compounds. |

Experimental Protocol for Quantitative Solubility Determination

The most reliable method for determining the solubility of a compound in a specific solvent is through experimental measurement. The isothermal equilibrium method is a standard and robust technique.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps and PTFE septa

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or titration apparatus)

Experimental Workflow:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation: Accurately weigh a known amount of the organic solvent into several vials. The use of multiple vials allows for time-point analysis to confirm equilibrium has been reached.

-

Addition of Solute: Add an excess of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Equilibration: Place the sealed vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours). The agitation ensures intimate contact between the solute and solvent.

-

Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles, which would otherwise lead to an overestimation of solubility.

-

Quantification: Accurately weigh the filtered sample. Then, either evaporate the solvent to determine the mass of the dissolved solid or dilute the sample to a known volume for analysis by a suitable analytical technique (e.g., HPLC, GC, or acid-base titration) to determine its concentration. A pre-established calibration curve is necessary for chromatographic methods.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Trustworthiness and Self-Validation:

-

Confirmation of Equilibrium: Analyze samples from different vials at various time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer changes over time.

-

Mass Balance: For the gravimetric method (evaporation of solvent), ensure that the initial and final masses are accurately recorded and that the solute is not volatile under the evaporation conditions.

-

Method Validation: For chromatographic or titrimetric methods, ensure the analytical method is validated for linearity, accuracy, and precision.

Safety Precautions

This compound and its free base are hazardous materials.[7] Always consult the Safety Data Sheet (SDS) before handling. General precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound and organic solvents in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. The free base is corrosive and can cause severe skin burns and eye damage.[8][9]

Conclusion

The solubility of this compound in organic solvents is governed by its ionic nature and the properties of the solvent. While quantitative data is sparse, a theoretical understanding allows for a rational prediction of its solubility behavior. It is expected to be most soluble in polar protic solvents like methanol and least soluble in nonpolar hydrocarbons. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a reliable method for its determination, empowering researchers to make informed decisions in their synthetic and formulation endeavors.

References

-

Lead Sciences. This compound. [Link]

-

Solubility of Things. 3-Methoxypropylamine. [Link]

-

Ataman Kimya. 3-METHOXYPROPYLAMINE. [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Methoxypropylamine in Organic Synthesis and Pharmaceutical Intermediates. [Link]

-

Wikipedia. Polar aprotic solvent. [Link]

-

Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

PubChem. 3-Methoxypropylamine. [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

-

NIST. 1-Propanamine, 3-methoxy-. [Link]

-

Univar Solutions. 3-Methoxypropylamine. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 18600-41-4 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. ncert.nic.in [ncert.nic.in]

- 5. univarsolutions.com [univarsolutions.com]

- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

- 9. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

role of 3-Methoxypropan-1-amine hydrochloride as a pharmaceutical intermediate

An In-depth Technical Guide to 3-Methoxypropan-1-amine Hydrochloride: A Core Intermediate in Pharmaceutical Development

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern drug discovery and development, the selection of appropriate chemical intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate success of an active pharmaceutical ingredient (API). This compound (CAS No: 18600-41-4), the hydrochloride salt of 3-methoxypropylamine (MOPA), has emerged as a versatile and valuable building block in pharmaceutical synthesis.[1] Its utility stems from a simple yet powerful molecular architecture that features two key functional groups: a primary amine and a methoxy ether group.[2] This bifunctional nature allows it to serve as a flexible precursor for constructing more complex molecular frameworks required for various therapeutic agents.[1][3]

The primary amine provides a reactive site for a wide range of essential bond-forming reactions, including nucleophilic substitutions, alkylations, and amide formations.[2] Simultaneously, the methoxypropyl moiety introduces a stable, moderately lipophilic chain that can fine-tune the physicochemical properties of the final API, influencing critical parameters such as solubility, metabolic stability, and bioavailability. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base, making it more amenable to storage and use in pharmaceutical manufacturing environments.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its strategic application in pharmaceutical development.

Physicochemical Properties and Industrial Synthesis

A thorough understanding of a chemical intermediate's properties is fundamental to its effective application. The key characteristics of this compound and its free base are summarized below.

Data Presentation: Key Properties

| Property | Value | Reference |

| Chemical Name | This compound | [4][5] |

| CAS Number | 18600-41-4 | [1][4][6] |

| Molecular Formula | C₄H₁₂ClNO | [4][6] |

| Molecular Weight | 125.60 g/mol | [4] |

| Appearance | Solid | [5] |

| Storage Temperature | Inert atmosphere, Room Temperature | [5][6] |

| Free Base (MOPA) | 3-Methoxypropylamine (CAS: 5332-73-0) | [2][7] |

| Free Base Boiling Point | 117-118 °C | [8][9] |

| Free Base Melting Point | -65 °C to -71 °C | [8][10] |

| Free Base Solubility | Miscible with water, alcohols, ethers, acetone | [10] |

Industrial Synthesis Pathways

The industrial production of 3-Methoxypropan-1-amine, the precursor to the hydrochloride salt, is primarily achieved through two efficient catalytic routes. The choice of pathway often depends on feedstock availability and economic considerations.

1. Catalytic Amination of 3-Methoxypropanol

This is the predominant industrial method, valued for its efficiency and continuous process nature.[1][8] The synthesis involves the reaction of 3-methoxypropanol with ammonia and hydrogen over a heterogeneous catalyst in a fixed-bed reactor.[8] The process leverages the "hydrogen-borrowing" or reductive amination mechanism, where the alcohol is first dehydrogenated to an intermediate aldehyde on the catalyst surface. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated to yield the target primary amine.[1]

Key process parameters such as temperature, pressure, and the molar ratios of reactants are carefully controlled to maximize the conversion of the alcohol and the selectivity towards 3-Methoxypropan-1-amine, while minimizing the formation of by-products.[1][8] The unreacted starting materials and gases are typically recycled to improve process economy.[8]

2. Catalytic Hydrogenation of 3-Methoxypropionitrile

An alternative synthetic route involves the reduction of 3-methoxypropionitrile.[1] This method is typically performed in an autoclave under hydrogen pressure using a nickel-based catalyst.[1] The nitrile group is directly hydrogenated to the primary amine. Reaction parameters such as catalyst loading, temperature, and pressure significantly influence the conversion rate and final product yield.[1]

Conversion to this compound

The final step to produce the titled intermediate is a straightforward acid-base reaction. The free base, 3-methoxypropylamine, is treated with hydrochloric acid (HCl) in a suitable solvent. This reaction forms the stable, solid hydrochloride salt, which can be easily isolated, purified by recrystallization, and stored.[1]

Application in Pharmaceutical Synthesis: A Versatile Scaffold

The utility of this compound in drug development is rooted in its ability to act as a key building block for introducing the methoxypropylamine moiety into a larger molecular structure. This is crucial in the synthesis of APIs for various therapeutic areas, including antidepressants and cardiovascular diseases.[11]

Core Synthetic Reactions

The primary amine of 3-Methoxypropan-1-amine is a potent nucleophile, making it suitable for a range of synthetic transformations fundamental to drug synthesis.[2]

-

Amide Bond Formation: It readily reacts with carboxylic acids, acid chlorides, or esters to form stable amide linkages, one of the most common functional groups in pharmaceuticals.

-

Nucleophilic Substitution: It can displace leaving groups (e.g., halides) on alkyl or aryl scaffolds to form new carbon-nitrogen bonds.

-

Reductive Amination: It can react with aldehydes or ketones to form an intermediate imine, which is then reduced to a secondary amine, effectively coupling the intermediate to a carbonyl-containing molecule.

The incorporation of the 3-methoxypropyl group can impart desirable pharmacological properties. The ether linkage is generally resistant to metabolic cleavage, and the overall group can modulate the lipophilicity and hydrogen bonding potential of the final API, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols and Safe Handling

The practical application of this compound requires adherence to established laboratory procedures and strict safety protocols.

Experimental Protocol: General Amide Coupling

This protocol describes a representative, step-by-step methodology for an amide coupling reaction using this compound.

-

Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine, 1.1 eq) and stir for 15-20 minutes at room temperature to liberate the free amine.

-

Activation of Carboxylic Acid: In a separate flask, dissolve the desired carboxylic acid (1.0 eq) in the same solvent. Add a coupling agent (e.g., HBTU, 1.1 eq) and an amine base (e.g., DIPEA, 2.0 eq). Stir for 10 minutes to form the activated ester.

-

Coupling Reaction: Slowly add the activated ester solution from step 2 to the free amine solution from step 1. Let the reaction stir at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

-

Workup: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide product using column chromatography or recrystallization to yield the final compound.

Safety and Handling

3-Methoxypropylamine (the free base) is classified as a hazardous substance, and its hydrochloride salt should be handled with appropriate care.[12][13]

Summary of Key Hazards

| Hazard Class | Statement | Reference |

| Flammability | Flammable liquid and vapor | [9][12][14] |

| Acute Toxicity | Harmful if swallowed | [9][12][14] |

| Corrosion/Irritation | Causes severe skin burns and eye damage | [9][12][14] |

| Sensitization | May cause an allergic skin reaction | [9][12][14] |

| Aquatic Hazard | Harmful to aquatic life | [9][12] |

Mandatory Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, and eye/face protection (chemical goggles and face shield).[12][15]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13][15]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[12][13][15]

-

Storage: Store in a tightly closed container in a dry, sealed place, preferably under an inert atmosphere at room temperature.[5][6]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure proper grounding and bonding of containers during transfer.[9]

Conclusion and Future Perspectives

This compound is a foundational intermediate whose value in pharmaceutical chemistry is clear and well-established. Its bifunctional nature provides a reliable and efficient means to introduce the methoxypropylamine synthon into developing drug candidates. The straightforward and scalable industrial synthesis of its precursor, combined with its predictable reactivity, makes it an economically viable and chemically sound choice for drug development programs.

As pharmaceutical research continues to demand novel molecular architectures with precisely tuned properties, the strategic use of versatile building blocks like this compound will remain indispensable. Its application allows chemists to systematically modify lead compounds, optimizing their ADME and safety profiles to create the next generation of effective and safe medicines.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Methoxypropylamine in Organic Synthesis and Pharmaceutical Intermediates.

- The Role of 3-Methoxypropylamine in Pharmaceutical Synthesis & Beyond. (2025).

- Benchchem. This compound | 18600-41-4.

- Sinobio Chemistry. 3-Methoxy propyl amine (MOPA). (2025).

- Synblock. CAS 18600-41-4 | this compound.

- Sigma-Aldrich. This compound | 18600-41-4.

- Google Patents. CN101328129A - Preparation of 3-methoxy propanamine.

- Ataman Kimya. 3-METHOXYPROPYLAMINE.

- Lead Sciences. This compound.

- BASF CORPORATION. Safety Data Sheet: 3-Methoxypropylamine. (2015).

- ChemicalBook. 3-Methoxypropylamine hydrochloride | 18600-41-4.

- Sigma-Aldrich. SAFETY DATA SHEET: 3-Methoxypropylamine. (2024).

- Fisher Scientific. SAFETY DATA SHEET: 3-Methoxypropylamine. (2010).

- Google Patents. CN101328129B - Preparation of 3-methoxy propanamine.

- Univar Solutions. 3-Methoxypropylamine.

- Apollo Scientific. 3-Methoxypropylamine Safety Data Sheet. (2022).

- Safety Data Sheet: 108530 3-Methoxypropylamine.

- PubChem. 3-Methoxypropylamine. National Center for Biotechnology Information.

Sources

- 1. This compound | 18600-41-4 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 18600-41-4 | this compound - Synblock [synblock.com]

- 5. This compound | 18600-41-4 [sigmaaldrich.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. univarsolutions.com [univarsolutions.com]

- 11. 3-Methoxy propyl amine (MOPA) - Sinobio Chemistry [sinobiochemistry.com]

- 12. static1.squarespace.com [static1.squarespace.com]

- 13. fishersci.com [fishersci.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Emerging Applications of 3-Methoxypropan-1-amine Hydrochloride in Advanced Polymer Chemistry

Abstract

3-Methoxypropan-1-amine hydrochloride, the salt form of 3-Methoxypropylamine (MOPA), is a bifunctional molecule poised for significant application in the field of polymer chemistry. Its structure, featuring a nucleophilic primary amine and a flexible, hydrophilic methoxypropyl chain, offers a unique combination of properties for synthesizing and modifying polymers. The hydrochloride salt form enhances stability and water solubility, making it a versatile building block for a range of applications. This technical guide explores the core potential of this compound as a monomer in step-growth polymerization, a powerful agent for post-polymerization modification, and a key component in the development of stimuli-responsive "smart" materials. We will delve into the mechanistic rationale behind its use, provide exemplary protocols, and project its impact on final polymer properties, offering a forward-looking perspective for researchers in materials science and drug development.

Introduction: A Profile of a Versatile Aminoether

Aminoether compounds, characterized by the presence of both an amine and an ether functional group, are valuable building blocks in organic synthesis and materials science.[1] The dual functionality imparts distinct chemical properties, including polarity, hydrogen bonding capability, and nucleophilicity.[1] 3-Methoxypropan-1-amine (MOPA), the parent compound, is a primary amine that sees extensive use as a corrosion inhibitor, an emulsifier in wax formulations, and an intermediate in the synthesis of dyes and agrochemicals.[2][3]

The conversion of MOPA to its hydrochloride salt, this compound, is a critical step for its application in many polymerization techniques. This conversion serves three primary purposes:

-

Enhanced Stability: The salt form is typically a more stable, crystalline solid compared to the liquid free base, simplifying handling and storage.[1]

-

Increased Water Solubility: The ionic nature of the hydrochloride salt renders it soluble in aqueous media, opening avenues for polymerization in water or protic co-solvents.

-

Amine Group Protection: In many polymerization reactions, particularly controlled radical polymerizations, the primary amine's nucleophilicity and basicity can interfere with catalysts or monomers. The protonated ammonium salt form effectively "protects" the amine, allowing the reaction to proceed as intended. The active amine can be readily regenerated by a simple base wash post-synthesis.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for its effective application.

| Property | 3-Methoxypropylamine (Free Base) | This compound |

| CAS Number | 5332-73-0[2] | 18600-41-4[4][5] |

| Molecular Formula | C₄H₁₁NO[6] | C₄H₁₂ClNO[4][5] |

| Molecular Weight | 89.14 g/mol [6] | 125.60 g/mol [4] |

| Appearance | Clear, colorless to yellow liquid[2] | Solid |

| Boiling Point | 117-118 °C[7] | Not Applicable |

| Melting Point | -65 °C to -71 °C[2][7] | Not Available |

| Density | ~0.874 g/mL at 25 °C[7] | Not Available |

| Solubility | Miscible with water and common organic solvents[2] | Soluble in water |

Core Applications in Polymer Synthesis and Modification

The true potential of this compound lies in its ability to be strategically incorporated into polymer structures, thereby imparting the unique properties of its methoxypropylamine side chain.

Monomer for Step-Growth Polymerization: Crafting Functional Polyamides

The primary amine of 3-Methoxypropan-1-amine (regenerated from its salt just before use) is an ideal nucleophile for step-growth polymerization. When reacted with difunctional carboxylic acids, acid chlorides, or esters, it can form novel polyamides.

Causality of Experimental Choice: The introduction of the flexible, polar methoxypropyl side chain disrupts the strong inter-chain hydrogen bonding typical in unsubstituted polyamides like Nylon. This disruption is predicted to lower the melting point and glass transition temperature (Tg), increase solubility in a wider range of solvents, and enhance flexibility of the final material.

Workflow: Synthesis of a Methoxypropyl-Functionalized Polyamide

Caption: Conceptual workflow for polyamide synthesis.

Exemplary Protocol: Synthesis of Poly(3-methoxypropyl adipamide)

-

Amine Regeneration: Dissolve this compound (1.26 g, 10 mmol) in 20 mL of deionized water. Cool in an ice bath and add 10 mL of 1.5 M NaOH (15 mmol) dropwise with stirring. Extract the liberated free amine into dichloromethane (3 x 20 mL), dry the organic layers over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to yield 3-Methoxypropylamine.

-

Polymerization: Dissolve adipoyl chloride (0.915 g, 5 mmol) in 25 mL of anhydrous dichloromethane in a flask equipped with a nitrogen inlet and magnetic stirrer. In a separate vessel, dissolve the freshly prepared 3-Methoxypropylamine (0.446 g, 5 mmol) and triethylamine (1.4 mL, 10 mmol, as an HCl scavenger) in 25 mL of anhydrous dichloromethane.

-

Reaction: Cool the adipoyl chloride solution in an ice bath. Add the amine solution dropwise over 30 minutes with vigorous stirring.

-

Workup: After addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Pour the viscous solution into 300 mL of methanol to precipitate the polymer.

-

Purification: Collect the white polymer by filtration, wash thoroughly with water and then methanol, and dry in a vacuum oven at 50°C to a constant weight.

Post-Polymerization Modification: Grafting Functional Side Chains

One of the most powerful applications is using the nucleophilic amine to modify existing polymers. This "grafting-to" approach allows for the precise introduction of the methoxypropyl moiety onto a pre-synthesized polymer backbone containing electrophilic groups, such as activated esters or epoxides. This is particularly useful for modifying surface properties or introducing new functionalities without altering the primary polymer backbone.

Trustworthiness of the Protocol: This method is self-validating. The success of the grafting can be confirmed quantitatively using spectroscopic methods like ¹H NMR by comparing the integral of a peak unique to the polymer backbone with a peak from the newly introduced methoxypropyl group (e.g., the -OCH₃ singlet at ~3.3 ppm).

Reaction Scheme: Grafting onto an Activated Polymer

Caption: Post-polymerization modification scheme.

Enabling Stimuli-Responsive "Smart" Polymers

The incorporation of the 3-methoxypropylamine moiety into a polymer backbone introduces pH-responsive behavior.[8] The tertiary amine within the polymer chain has a specific pKa. In acidic environments (pH < pKa), the amine is protonated to form an ammonium salt. This protonation leads to electrostatic repulsion between adjacent charged groups, causing the polymer chain to uncoil and swell, often increasing its water solubility.[8] Conversely, in basic environments (pH > pKa), the amine is deprotonated and neutral, reducing repulsion and causing the polymer to collapse and become more hydrophobic.

This reversible transition is the foundation of "smart" materials for applications like targeted drug delivery, where the acidic microenvironment of a tumor or endosome could trigger the release of a therapeutic agent.[9][10]

Mechanism: pH-Responsive Polymer Behavior

Caption: pH-responsive behavior of an amine-containing polymer.

Projected Impact on Final Polymer Properties

The strategic incorporation of this compound into a polymer architecture can be expected to confer several desirable properties:

-

Enhanced Solubility: The combination of the polar amine and ether functionalities increases the overall polarity of the polymer, potentially rendering hydrophobic polymers more soluble in polar organic solvents or even aqueous systems.

-

Increased Flexibility: The C-O and C-C single bonds of the methoxypropyl side chain are highly flexible. Their presence can disrupt chain packing and increase free volume, leading to a lower glass transition temperature (Tg) and increased material ductility.

-

Improved Adhesion: Primary amines are well-known adhesion promoters for various substrates, including metals and glass.[3] Polymers functionalized with this moiety are likely to exhibit enhanced adhesive properties, which is beneficial for coatings and composites.

-

Reactive Handle for Further Functionalization: The primary amine serves as a versatile reactive site. After its incorporation, it can be used for further chemical transformations, such as conjugation with biomolecules, fluorophores, or cross-linking agents, creating highly complex and functional materials.

Conclusion and Future Outlook

This compound is more than just a simple chemical intermediate; it is a potent functional building block for advanced polymer design. While its direct applications in polymer chemistry are emerging, the fundamental reactivity of its amine and the physicochemical contributions of its ether linkage provide a clear roadmap for its use. By leveraging this molecule, researchers can synthesize novel polyamides with tailored thermal properties, modify existing polymers to impart new surface characteristics, and engineer sophisticated pH-responsive systems for biomedical applications.

Future research should focus on utilizing this compound to create well-defined block copolymers via controlled polymerization techniques, analogous to studies with similar amine-containing methacrylate salts.[11] Exploring its role in creating novel hydrogels for tissue engineering and developing advanced functional coatings will further unlock the full potential of this versatile compound.

References

-

Ataman Kimya. (n.d.). 3-METHOXYPROPYLAMINE. Retrieved from Ataman Kimya. [Link]

-

PubChem. (n.d.). 3-Methoxypropylamine. Retrieved from National Center for Biotechnology Information. [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from Lead Sciences. [Link]

- Google Patents. (2008). CN101328129A - Preparation of 3-methoxy propanamine.

-

Univar Solutions. (n.d.). 3-Methoxypropylamine. Retrieved from Univar Solutions. [Link]

- Google Patents. (2012). CN101328129B - Preparation of 3-methoxy propanamine.

-

Blanazs, A., Verber, R., Mykhaylyk, O. O., Ryan, A. J., Heath, J. Z., Douglas, C. W. I., & Armes, S. P. (2012). Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides. Polymer Chemistry, 3(4), 895-905. [Link]

- Google Patents. (2000). US6100433A - Process for preparing 3-methoxy-1-propanol.

-

Silver Fern Chemical Inc. (n.d.). 3-Methoxy Propyl Amine Supplier | 5332-73-0. Retrieved from Silver Fern Chemical Inc. [Link]

- Google Patents. (2010). US 2010/0129309 A1 - Polymer networks.

-

Ataman Kimya. (n.d.). METHOXYPROPYLAMINE (MOPA). Retrieved from Ataman Kimya. [Link]

-

Patsnap. (2021). Synthesis process of methoxypropylamine. Retrieved from Patsnap. [Link]

-

Kocak, G., Tuncer, C., & Bütün, V. (2020). Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. Hacettepe Journal of Biology and Chemistry, 48(5), 527-574. [Link]

-

Indermun, S., et al. (2018). Stimuli-Responsive Drug Release from Smart Polymers. Molecules, 23(7), 1639. [Link]

-

Govan, J., et al. (2021). Utilizing Stimuli Responsive Linkages to Engineer and Enhance Polymer Nanoparticle-Based Drug Delivery Platforms. ACS Applied Bio Materials, 4(7), 5215-5231. [Link]

-

Singh, M., et al. (2019). Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. Journal of Functional Biomaterials, 10(3), 36. [Link]

Sources

- 1. This compound | 18600-41-4 | Benchchem [benchchem.com]

- 2. univarsolutions.com [univarsolutions.com]

- 3. 3-Methoxy Propyl Amine Supplier | 5332-73-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 4. CAS 18600-41-4 | this compound - Synblock [synblock.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Utilizing Stimuli Responsive Linkages to Engineer and Enhance Polymer Nanoparticle-Based Drug Delivery Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Alkoxyamines: From Chemical Curiosity to Cornerstone of Controlled Radical Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the Historical Development, Mechanistic Principles, and Modern Applications of a Remarkable Class of Molecules.

Part 1: A Genesis Story: The Emergence of Alkoxyamines

Alkoxyamines, organic compounds with the general structure R¹R²NO–R³, are defined by a deceptively simple, yet remarkably versatile, covalent bond between a nitrogen and an oxygen atom, which is in turn bonded to a carbon. The lability of this C–ON bond is the key to their extensive utility. Under thermal or photochemical stimuli, this bond can undergo homolytic cleavage to generate a persistent nitroxyl radical (R¹R²NO•) and a transient carbon-centered radical (R³•)[1][2][3]. This reversible dissociation is the cornerstone of their chemical behavior.